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(S,R,S)-AHPC-phenylacetic acid

Oral bioavailability SMARCA2 degradation in vivo pharmacokinetics

Reproducing the orally bioavailable SMARCA2 degrader ACBI2 requires the exact VHL-phenylacetyl conjugate. Substituting alternative linkers alters ternary complex geometry and PK/PD profiles. - Crystallographically validated exit-vector geometry (PDB: 7Z76, 1.32 Å) - Enables 2-step PROTAC assembly vs. 3-step; terminal carboxylic acid for direct amide coupling - Essential for paralog-selective SMARCA2 degradation without SMARCA4 loss in synthetic lethality studies

Molecular Formula C30H36N4O4S
Molecular Weight 548.7 g/mol
Cat. No. B15543153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-phenylacetic acid
Molecular FormulaC30H36N4O4S
Molecular Weight548.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H36N4O4S/c1-19-26(39-18-32-19)22-12-10-21(11-13-22)16-31-28(37)24-15-23(35)17-34(24)29(38)27(30(2,3)4)33-25(36)14-20-8-6-5-7-9-20/h5-13,18,23-24,27,35H,14-17H2,1-4H3,(H,31,37)(H,33,36)/t23-,24+,27-/m1/s1
InChIKeyGAUPKVQHAPDXDP-ONBPZOJHSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-phenylacetic acid Overview


(S,R,S)-AHPC-phenylacetic acid (CAS 2010985-19-8) is a pre-functionalized E3 ligase ligand–linker conjugate that couples the (S,R,S)-AHPC von Hippel–Lindau (VHL) recruiting element with a phenylacetic acid-terminated linker in a single building block . With a molecular formula of C30H36N4O4S and a molecular weight of 548.70 g/mol, it eliminates the need for separate linker attachment steps during PROTAC assembly [1]. The compound serves as a critical synthetic intermediate for VHL-recruiting proteolysis-targeting chimeras (PROTACs), most notably the orally bioavailable and selective SMARCA2 degrader ACBI2 [2].

(S,R,S)-AHPC-phenylacetic acid: Generic Substitution Risks


VHL-recruiting PROTACs are exquisitely sensitive to linker composition, attachment exit vector, and terminal functional group identity, making simple substitution among commercially available (S,R,S)-AHPC–linker conjugates unreliable [1]. The phenylacetyl terminus in (S,R,S)-AHPC-phenylacetic acid is not an arbitrary choice; it was identified through iterative structure-based optimization as the essential motif for achieving oral bioavailability in the SMARCA2 degrader ACBI2, with alternative alkyl-chain or PEG-based conjugates failing to reproduce this pharmacokinetic profile [2]. Systematic SAR studies of VHL ligands have demonstrated that even minor exit-vector modifications produce significant shifts in ternary complex geometry, degradation potency, and physicochemical properties, meaning that procurement of the correct pre-functionalized building block directly determines whether a published PROTAC synthesis can be faithfully reproduced [3].

(S,R,S)-AHPC-phenylacetic acid: Head-to-Head Evidence


Oral Bioavailability: Phenylacetyl vs Alkyl Linkers

The phenylacetyl-terminated VHL ligand–linker conjugate was critical to achieving oral bioavailability in the SMARCA2 degrader ACBI2 (compound 11). ACBI2, synthesized using the phenylacetyl exit-vector design, demonstrated a plasma exposure (AUC) enabling oral dosing at 30 mg/kg and 100 mg/kg with statistically significant tumor growth inhibition (TGI of 64% and 76%, respectively, p = 0.0009) in NCI-H1568 xenograft models [1]. In contrast, earlier-generation VHL-based SMARCA2 degraders employing purely alkyl-chain linkers without the phenylacetyl motif were not orally bioavailable and were limited to intravenous administration, underscoring that the linker terminus is a decisive pharmacokinetic determinant rather than a passive structural connector [1].

Oral bioavailability SMARCA2 degradation in vivo pharmacokinetics PROTAC optimization

Exit Vector and Ternary Complex Formation

Crystallographic analysis of compound 10 (the penultimate PROTAC incorporating the phenylacetyl-linked VHL moiety, PDB: 7Z76, resolution 1.32 Å) revealed a cooperative ternary complex (VCB:compound 10:SMARCA2BD) with key protein–protein interactions (PPIs) including a selectivity-conferring hydrogen bond between SMARCA2 Gln1469 and VCB, which is absent in the SMARCA4 paralog [1]. The phenylacetyl-containing linker geometry, as part of the exit-vector and linker optimization campaign, was essential for achieving this specific ternary complex architecture [1]. Systematic SAR studies demonstrated that different VHL exit vectors produce BRD4 PROTACs with significantly divergent degradation potencies and molecular properties, with the most favorable profiles achieved only through specific exit-vector selection [2].

Exit vector ternary complex PROTAC linker design structure-based optimization

Phenylacetyl Terminus vs Alkyl-Chain Conjugates

(S,R,S)-AHPC-phenylacetic acid is structurally distinguished from all other commercially catalogued (S,R,S)-AHPC–linker conjugates by its terminal phenylacetyl group, which provides a phenyl ring–containing carboxylic acid handle for amide coupling . The closest commercially available VHL conjugates include (S,R,S)-AHPC-C5-COOH (CAS 2267282-19-7, pentanoic acid terminus), (S,R,S)-AHPC-amido-C7-acid (CAS 2172819-76-8, heptanoic amide linker), and (S,R,S)-AHPC-C10-NH2 (CAS 2341796-74-3, decyl amine terminus), none of which bear the phenylacetyl moiety . This structural difference is not cosmetic: the phenyl ring contributes to intramolecular hydrophobic interactions and conformational pre-organization that directly influence ternary complex stability and cellular permeability [1].

Chemical differentiation phenylacetyl terminus building block procurement structural uniqueness

Pre-Integrated E3 Ligand-Linker Approach

As a pre-formed E3 ligase ligand–linker conjugate, (S,R,S)-AHPC-phenylacetic acid reduces PROTAC assembly from a three-component coupling (warhead + linker + E3 ligand) to a two-component coupling (warhead + pre-formed E3 ligand–linker conjugate) . In the synthesis of PROTAC SMARCA2/4-degrader-15 (HY-163868), this conjugate enables direct amide bond formation with the target-protein ligand via the terminal carboxylic acid, eliminating one complete synthetic step and its associated purification . This contrasts with approaches using unfunctionalized (S,R,S)-AHPC (VH032-NH2) that require independent linker installation and subsequent functional group manipulation before warhead conjugation [1].

Bifunctional precursor E3 ligase ligand-linker conjugate synthetic efficiency PROTAC assembly

SMARCA2 Paralog Selectivity: VHL vs CRBN

The VHL-recruiting PROTAC ACBI2, derived from the phenylacetyl VHL conjugate, achieves selective degradation of SMARCA2 over the closely related paralog SMARCA4, a selectivity profile that has not been replicated with CRBN-based PROTACs targeting the same bromodomain [1]. ACBI2 demonstrated selective SMARCA2 degradation in ex vivo human whole blood assays and in vivo efficacy specifically in SMARCA4-deficient cancer models, exploiting the synthetic lethality relationship between SMARCA2 and SMARCA4 [1]. In contrast, CRBN-based SMARCA2/4 degraders typically show dual degradation of both paralogs due to the distinct geometry of the CRBN ternary complex [2].

E3 ligase selection SMARCA2 selectivity VHL vs. CRBN paralog selectivity

SMARCA2 Degradation Potency

The VHL-recruiting PROTAC ACBI2, constructed using the phenylacetyl VHL ligand–linker design, achieves exceptionally potent SMARCA2 degradation with a DC50 of 1 nM in RKO cells and a functional EC50 of 7 nM [1]. This potency profile places ACBI2 among the most efficient VHL-based PROTAC degraders reported, and it is directly attributable to the optimized exit-vector and linker design that includes the phenylacetyl terminus [1]. Systematic comparison across published VHL-based PROTAC degraders shows that linker optimization can yield 2-fold or greater improvements in degradation potency relative to suboptimal linker designs [2].

DC50 EC50 PROTAC potency SMARCA2 degradation efficiency

(S,R,S)-AHPC-phenylacetic acid: Application Scenarios


Reproduction of Oral SMARCA2 Degrader ACBI2

Laboratories seeking to reproduce the only published orally bioavailable and paralog-selective SMARCA2 degrader ACBI2 must use (S,R,S)-AHPC-phenylacetic acid as the VHL ligand–linker precursor. The phenylacetyl terminus is structurally encoded in ACBI2's design and is essential for the oral pharmacokinetic profile demonstrated at 30 and 100 mg/kg p.o. in NCI-H1568 xenograft models (TGI of 64% and 76%, respectively, p = 0.0009) [1]. Substituting any alternative VHL conjugate will yield a structurally distinct molecule with unvalidated pharmacokinetics and degradation activity.

SMARCA2-Selective Design for Synthetic Lethality

Research programs exploiting the synthetic lethality relationship between SMARCA2 and SMARCA4 require paralog-selective degradation of SMARCA2 without concomitant SMARCA4 loss. ACBI2, synthesized using this conjugate, achieves this selectivity profile as demonstrated in ex vivo human whole blood assays and SMARCA4-deficient cancer models, whereas CRBN-based alternatives produce dual degradation of both paralogs [1]. Procurement of the VHL phenylacetyl conjugate is therefore mandatory for selectivity-dependent experimental designs.

Streamlined Two-Component PROTAC Synthesis

Medicinal chemistry teams conducting PROTAC SAR campaigns can reduce assembly complexity from three synthetic steps (warhead + linker + E3 ligand) to two steps (warhead + pre-formed E3 ligand–linker conjugate) by using (S,R,S)-AHPC-phenylacetic acid [1]. This eliminates one discrete linker installation and purification cycle per library member, improving overall synthetic throughput [2]. The terminal carboxylic acid enables direct amide coupling with amine-functionalized target-protein ligands under standard conditions.

Ternary Complex Engineering via Exit-Vector Geometry

Structural biology groups investigating PROTAC-mediated ternary complex formation can leverage the crystallographically validated exit-vector geometry of the phenylacetyl VHL conjugate (PDB: 7Z76, 1.32 Å resolution) [1]. The co-crystal structure of compound 10 with VCB:SMARCA2BD provides atomic-level resolution of the cooperative PPIs enabled by this specific linker design, offering a structurally characterized starting point for rational PROTAC optimization that alternative exit vectors do not provide.

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